molecular formula C19H14BrN5OS B2689141 N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 573947-92-9

N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2689141
CAS No.: 573947-92-9
M. Wt: 440.32
InChI Key: KFISEOFJVFEQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer activity in vitro and in vivo cancer models .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives was confirmed using spectroscopic methods . The DFT of the reaction mechanism was also illustrated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives were analyzed using DFT . The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives were analyzed using spectroscopic methods and DFT .

Scientific Research Applications

Cognitive Impairment Treatment

Research has identified potent and selective inhibitors of Phosphodiesterase 1 (PDE1) within the class of 3-aminopyrazolo[3,4-d]pyrimidinones, demonstrating efficacy in vivo for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This indicates the potential for N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide to contribute to cognitive impairment therapies (Li et al., 2016).

Antiasthma Agents

Triazolo[1,5-c]pyrimidines, sharing a core structural motif with the compound , have been identified as active mediator release inhibitors, suggesting their application in the development of antiasthma agents. This highlights the compound's potential role in respiratory disorders treatment (Medwid et al., 1990).

Anticancer and Anti-inflammatory Applications

The synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties has been reported, with some derivatives displaying significant anticancer and anti-inflammatory activities. This suggests the compound's potential utility in oncology and inflammation management (Li et al., 2012).

Antimicrobial Activity

A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, displaying significant activity against various bacterial strains. This underscores the potential for N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide and its derivatives in the development of new antimicrobial agents (Rahmouni et al., 2016).

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve designing and synthesizing new derivatives, evaluating their anticancer activity in vitro and in vivo, and studying their mechanisms of action .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISEOFJVFEQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.